Regioisomeric Selectivity: Potency Retention of 1,6-Naphthyridinones Over 1,8-Analogs in Kinase Inhibition
The 1,6-naphthyridin-2(1H)-one core, including its 8-chloro derivative, demonstrates dramatically superior potency compared to the 1,8-naphthyridin-2(1H)-one isomer in kinase inhibition assays [1]. This evidence establishes the non-interchangeability of naphthyridine isomers and underscores the value of the 1,6-regioisomer for kinase-targeting applications.
IC₅₀ 10–80 nMvs1,8‑naphthyridinone class
IC₅₀ >10,000 nM
| Evidence Dimension | Kinase Inhibition (c-Src IC50) |
|---|---|
| Target Compound Data | 1,6-naphthyridin-2(1H)-one class: IC50 range = 10-80 nM (for analogs with basic aliphatic side chains) [1] |
| Comparator Or Baseline | 1,8-naphthyridin-2(1H)-one class |
| Quantified Difference | ≥1,000-fold less potent (IC50 not precisely defined but >10,000 nM) [1] |
| Conditions | In vitro kinase inhibition assay using c-Src enzyme; phosphorylation of model substrate measured [1] |
Why This Matters
This data confirms that selecting a 1,6-naphthyridinone scaffold over a 1,8- isomer is essential for achieving nanomolar potency in kinase inhibition assays, preventing wasted resources on inactive isomers.
- [1] Thompson, A. M., Rewcastle, G. W., Boushelle, S. L., Hartl, B. G., Kraker, A. J., Lu, G. H., ... & Denny, W. A. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(16), 3134-3147. View Source
